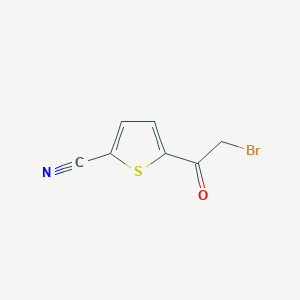

5-(溴代乙酰基)噻吩-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be complex, involving multiple steps and reactions. For instance, the one-pot desulfurative-fluorination-bromination reaction reported in the first paper leads to the synthesis of 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, indicating that bromination is a viable step in thiophene chemistry . The second paper describes a three-step synthesis procedure for a thiophene derivative, starting with cyclization and followed by chlorination and nucleophilic substitution . These methods suggest that the synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile could potentially involve similar bromination and functionalization steps.

Molecular Structure Analysis

The molecular structure of brominated thiophene derivatives is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. The crystal structure analysis performed in the second paper reveals that the brominated thiophene derivative assumes a planar conformation except for the fluorine atoms . This information can be extrapolated to suggest that 5-(Bromoacetyl)thiophene-2-carbonitrile may also exhibit a planar structure, which is common in aromatic systems.

Chemical Reactions Analysis

Brominated thiophene derivatives can participate in various chemical reactions. The Suzuki coupling reaction mentioned in the third paper is a notable example, where a brominated thiophene is coupled with an iodonitrobenzene . This indicates that brominated thiophenes can act as electrophiles in cross-coupling reactions, which could be relevant for further functionalization of 5-(Bromoacetyl)thiophene-2-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene derivatives can be deduced from spectroscopic and computational studies. The third paper provides insights into the vibrational spectra and DFT simulations of a brominated thiophene, which are in good agreement with experimental data . The HOMO and LUMO energies and ionization potentials calculated for the compound suggest that brominated thiophenes have distinct electronic properties that could influence their reactivity and stability. These properties are likely to be relevant for 5-(Bromoacetyl)thiophene-2-carbonitrile as well.

科学研究应用

Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Lithium-Ion Batteries

Thiophene-2-carbonitrile is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells . The effects of thiophene-2-carbonitrile on the electrode interface and cycling performance of Li/LNMO cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and other characterization methods . Results show that thiophene-2-carbonitrile can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte . The Li|1.0 M LiPF6-EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% thiophene-2-carbonitrile shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .

属性

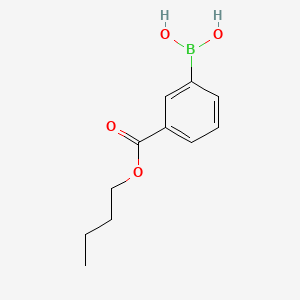

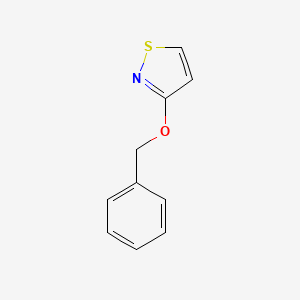

IUPAC Name |

5-(2-bromoacetyl)thiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKVPYYHLIYJSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)CBr)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459104 |

Source

|

| Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromoacetyl)thiophene-2-carbonitrile | |

CAS RN |

496879-84-6 |

Source

|

| Record name | 5-(Bromoacetyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)